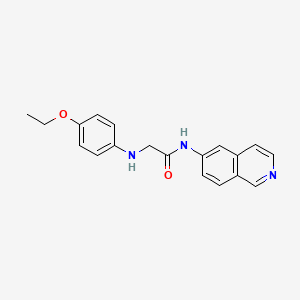
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include:
- Hydrazine derivatives
- Carboxylic acids or esters
- Dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-3-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- 5-Methoxy-3-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- 3-(3-Methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other oxadiazole derivatives.
Eigenschaften
CAS-Nummer |
648917-66-2 |
|---|---|
Molekularformel |
C10H9N3O6 |
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
5-methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H9N3O6/c1-17-8-5-6(3-4-7(8)13(15)16)12-10(14)19-9(11-12)18-2/h3-5H,1-2H3 |
InChI-Schlüssel |
ZDZSXQBCHSLJFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)









